1-[5-(propan-2-yl)furan-2-yl]ethan-1-one
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Overview
Description
1-[5-(propan-2-yl)furan-2-yl]ethan-1-one is an organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It is also known by its IUPAC name, 1-(5-isopropylfuran-2-yl)ethan-1-one . This compound features a furan ring substituted with an isopropyl group and an ethanone group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(propan-2-yl)furan-2-yl]ethan-1-one typically involves the reaction of furan derivatives with appropriate alkylating agents. One common method is the Friedel-Crafts acylation of furan with isopropyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high selectivity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[5-(propan-2-yl)furan-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Br2, HNO3, often in the presence of a catalyst or under controlled temperature conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
1-[5-(propan-2-yl)furan-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-[5-(propan-2-yl)furan-2-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the ethanone group play crucial roles in binding to these targets, leading to the modulation of their activity. For example, the compound may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
1-[5-(propan-2-yl)furan-2-yl]ethan-1-one can be compared with other similar compounds, such as:
1-(5-methylfuran-2-yl)ethan-1-one: This compound has a methyl group instead of an isopropyl group, resulting in different chemical and physical properties.
1-(furan-2-yl)ethan-1-one: Lacks the isopropyl substitution, making it less sterically hindered and more reactive in certain reactions.
1-(5-hydroxymethylfuran-2-yl)ethan-1-one: Contains a hydroxymethyl group, which introduces additional hydrogen bonding interactions and alters its reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
59558-53-1 |
---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
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